molecular formula C22H27N3O2 B2806990 (4-Benzhydrylpiperazin-1-yl)(morpholino)methanone CAS No. 329227-83-0

(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone

Cat. No. B2806990
M. Wt: 365.477
InChI Key: IIEQLQKYHTVUKG-UHFFFAOYSA-N
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Description

“(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone” is a novel piperazine derivative . It was prepared from 1-benzhydryl-piperazine and evaluated for antiproliferative activity .


Molecular Structure Analysis

The structure of the compound was characterized using IR, 1H-NMR, LC-MS spectra, and finally confirmed by X-ray diffraction studies . The compound crystallizes in the monoclinic crystal system with the space group P2 1/c. Both the piperazine and the morpholine rings adopt a chair conformation .

Scientific Research Applications

Anti-Inflammatory Application

Specific Scientific Field

Pharmacology and Inflammopharmacology

Summary of the Application

The compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, a new piperazine derivative, has been studied for its anti-nociceptive and anti-inflammatory effects .

Methods of Application or Experimental Procedures

The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .

Results or Outcomes

The compound decreased the number of writhings induced by acetic acid in a dose-dependent manner. It also reduced the paw licking time of animals in the second phase of the formalin test. Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Carbonic Anhydrase Inhibitor Development

Specific Scientific Field

Biochemistry and Enzymology

Summary of the Application

The compound 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide is an effective human carbonic anhydrase (hCA) inhibitor .

Methods of Application or Experimental Procedures

The crystal structures of this compound in complex both with the ubiquitous hCA II and the brain-associated hCA VII were reported .

Results or Outcomes

The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II. The results point out the conformational flexibility of the linker and the tail length as fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c26-22(25-15-17-27-18-16-25)24-13-11-23(12-14-24)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEQLQKYHTVUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzhydrylpiperazin-1-yl)(morpholino)methanone

Citations

For This Compound
2
Citations
CSA Kumar, S Naveen, SBB Prasad… - Journal of Applicable …, 2017 - researchgate.net
Title compound was prepared from 1-benzhydryl-piperazine and evaluated for antiproliferative activity and structure was characterized using IR, 1H-NMR, LC-MS spectra and finally the …
Number of citations: 0 www.researchgate.net
CSA Kumar, SBB Prasad, K Vinaya… - European journal of …, 2009 - Elsevier
In order to explore the antiproliferative effect associated with the piperazine framework, several 1-benzhydrylpiperazine derivatives 8(a–d), 9(a–d) and 10(a–h) were synthesized. …
Number of citations: 63 www.sciencedirect.com

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